molecular formula C10H16N2 B15238046 (1R)-1-(3-Methyl(2-pyridyl))butylamine

(1R)-1-(3-Methyl(2-pyridyl))butylamine

Cat. No.: B15238046
M. Wt: 164.25 g/mol
InChI Key: WGXKOFUCZSBSMJ-SECBINFHSA-N
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Description

(1R)-1-(3-Methyl(2-pyridyl))butylamine is an organic compound that features a pyridine ring substituted with a methyl group and a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Methyl(2-pyridyl))butylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylpyridine and a suitable butylamine derivative.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of flow microreactors has been shown to enhance the efficiency and sustainability of such processes .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Methyl(2-pyridyl))butylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

(1R)-1-(3-Methyl(2-pyridyl))butylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-1-(3-Methyl(2-pyridyl))butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(3-Methylpyridyl)ethylamine
  • (1R)-1-(3-Methylpyridyl)propylamine
  • (1R)-1-(3-Methylpyridyl)pentylamine

Uniqueness

(1R)-1-(3-Methyl(2-pyridyl))butylamine is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the butylamine chain and the methyl-substituted pyridine ring allows for unique interactions with molecular targets, making it valuable for various applications .

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

(1R)-1-(3-methylpyridin-2-yl)butan-1-amine

InChI

InChI=1S/C10H16N2/c1-3-5-9(11)10-8(2)6-4-7-12-10/h4,6-7,9H,3,5,11H2,1-2H3/t9-/m1/s1

InChI Key

WGXKOFUCZSBSMJ-SECBINFHSA-N

Isomeric SMILES

CCC[C@H](C1=C(C=CC=N1)C)N

Canonical SMILES

CCCC(C1=C(C=CC=N1)C)N

Origin of Product

United States

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